1,8-Octane diisothiocyanate 1,8-Octane diisothiocyanate
Brand Name: Vulcanchem
CAS No.: 56312-14-2
VCID: VC2124912
InChI: InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
SMILES: C(CCCCN=C=S)CCCN=C=S
Molecular Formula: C10H16N2S2
Molecular Weight: 228.4 g/mol

1,8-Octane diisothiocyanate

CAS No.: 56312-14-2

Cat. No.: VC2124912

Molecular Formula: C10H16N2S2

Molecular Weight: 228.4 g/mol

* For research use only. Not for human or veterinary use.

1,8-Octane diisothiocyanate - 56312-14-2

Specification

CAS No. 56312-14-2
Molecular Formula C10H16N2S2
Molecular Weight 228.4 g/mol
IUPAC Name 1,8-diisothiocyanatooctane
Standard InChI InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
Standard InChI Key LVGANCPXXODGKA-UHFFFAOYSA-N
SMILES C(CCCCN=C=S)CCCN=C=S
Canonical SMILES C(CCCCN=C=S)CCCN=C=S

Introduction

Molecular Structure and Identification

1,8-Octane diisothiocyanate consists of an eight-carbon chain (octane) with an isothiocyanate group (-N=C=S) attached to each terminal carbon. This structure gives the compound its distinctive reactivity profile and physical properties.

Identification Parameters

The compound is precisely identified through several standardized chemical identifiers:

ParameterValue
IUPAC Name1,8-diisothiocyanatooctane
CAS Registry Number56312-14-2
Molecular FormulaC₁₀H₁₆N₂S₂
InChIInChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
InChI KeyLVGANCPXXODGKA-UHFFFAOYSA-N
Canonical SMILESC(CCCCN=C=S)CCCN=C=S

These identifiers allow for unambiguous recognition of the compound in scientific literature and chemical databases .

Physical and Chemical Properties

1,8-Octane diisothiocyanate possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications.

Physical Properties

The following table summarizes the key physical properties of 1,8-Octane diisothiocyanate:

PropertyValue
Molecular Weight228.377 g/mol
Physical State at Room TemperatureLiquid
Density1.03 g/cm³
Boiling Point354.9°C at 760 mmHg
Flash Point178.1°C
Index of Refraction1.542
LogP3.53260
Polar Surface Area (PSA)88.90000

These physical characteristics influence the compound's storage requirements, handling procedures, and solubility profile .

Preparation Methods

The synthesis of 1,8-Octane diisothiocyanate involves specific chemical procedures that ensure high yield and purity.

Laboratory Synthesis

The compound is typically synthesized through a multi-step reaction process:

  • The starting material, 1,8-diaminooctane, is reacted with an aqueous solution of sodium hydroxide at 35-40°C for approximately 3 hours.

  • The resulting mixture is subsequently treated with hydrochloric acid and chloroform at ambient temperature for 0.25 hours.

  • This procedure facilitates the conversion of amine groups to isothiocyanate functionalities, producing the desired compound.

Industrial Production

For large-scale production, the synthesis follows similar routes but with optimized conditions:

  • Industrial-grade reagents are utilized to maintain cost-effectiveness.

  • Reaction parameters (temperature, pressure, reaction time) are precisely controlled in batch reactors.

  • Purification processes are implemented to achieve the desired product specifications.

Chemical Reactivity

The reactivity of 1,8-Octane diisothiocyanate is primarily determined by its isothiocyanate functional groups, which are highly susceptible to nucleophilic attack.

Reaction Types

The compound participates in several important types of reactions:

  • Nucleophilic Substitution: The isothiocyanate groups undergo reactions with nucleophiles, leading to the replacement of the -N=C=S groups.

  • Addition Reactions: Nucleophiles can add to the isothiocyanate groups, forming thiourea derivatives.

  • Polymerization: The bifunctional nature of the compound makes it suitable for polymerization reactions, resulting in various polymeric materials.

Reaction Conditions

Optimal reactions typically occur under the following conditions:

  • Solvents: Polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.

  • Nucleophiles: Common nucleophilic reagents include amines, alcohols, and thiols.

  • Catalysts: In certain reactions, organotin compounds or other catalysts may be used to enhance reaction rates and selectivity.

Applications in Scientific Research

1,8-Octane diisothiocyanate has found utility in multiple scientific disciplines due to its unique chemical properties.

Chemistry Applications

In the field of chemistry, the compound serves as:

  • A building block for complex organic syntheses

  • A cross-linking agent in polymer chemistry

  • A reagent for the preparation of specialized thiourea derivatives

Biological Research

The compound has valuable applications in biological research:

  • Modification of biomolecules through reaction with amino, hydroxyl, or thiol groups

  • Study of protein-ligand interactions

  • Investigation of cellular mechanisms and pathways

Medicinal Chemistry

Research in medicinal chemistry has explored the compound's potential in:

  • Development of drug delivery systems

  • Synthesis of bioactive compounds

  • Creation of molecular probes for biological systems

Biological Activity

The biological activity of 1,8-Octane diisothiocyanate stems from its reactivity with nucleophilic functional groups present in biomolecules.

Cellular Effects

Research has indicated that the compound may exhibit:

  • Effects on cell proliferation and viability

  • Potential to induce apoptosis in certain cell types

  • Interactions with proteins involved in cellular signaling pathways

Antimicrobial Properties

Some studies suggest antimicrobial effects against:

  • Certain bacterial strains

  • Fungal pathogens, particularly Candida species

  • Other microorganisms through disruption of cellular processes

Comparative Analysis with Similar Compounds

Understanding the relationship between 1,8-Octane diisothiocyanate and structurally related compounds provides valuable insights into its unique properties and applications.

Structural Analogs

The following table compares 1,8-Octane diisothiocyanate with structurally similar compounds:

CompoundMolecular FormulaKey DifferencesPrimary Applications
1,4-Butane diisothiocyanateC₆H₈N₂S₂Shorter carbon chainSimilar reactivity, different physical properties
Cyclohexyl isothiocyanateC₇H₁₁NSCyclic structure, single isothiocyanate groupDifferent steric and electronic effects
2-Bromoethyl isothiocyanateC₃H₄BrNSContains bromine, shorter chainDifferent reactivity patterns
1,8-OctanedithiolC₈H₁₈S₂Contains thiol instead of isothiocyanate groupsUsed as a reducing agent

This comparison highlights the unique features of 1,8-Octane diisothiocyanate that contribute to its specific applications and properties .

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